molecular formula C48H40O4P2S B14693447 Bis(tetraphenylphosphanium) sulfate CAS No. 23850-41-1

Bis(tetraphenylphosphanium) sulfate

Katalognummer: B14693447
CAS-Nummer: 23850-41-1
Molekulargewicht: 774.8 g/mol
InChI-Schlüssel: DMAAYBXYFNPVEY-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(tetraphenylphosphanium) sulfate is a chemical compound with the formula (C(_6)H(_5)P)(_4)SO(_4) It consists of two tetraphenylphosphanium cations and one sulfate anion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(tetraphenylphosphanium) sulfate typically involves the reaction of tetraphenylphosphonium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ 2 (C_6H_5)_4PCl + H_2SO_4 \rightarrow [(C_6H_5)_4P]_2SO_4 + 2 HCl ]

The reaction is usually conducted in an organic solvent such as acetone or ethanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through multiple recrystallization steps to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(tetraphenylphosphanium) sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: It can be reduced to form lower oxidation states of phosphorus.

    Substitution: The tetraphenylphosphanium cations can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted phosphonium salts.

Wissenschaftliche Forschungsanwendungen

Bis(tetraphenylphosphanium) sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of bis(tetraphenylphosphanium) sulfate involves its interaction with various molecular targets. The tetraphenylphosphanium cations can interact with nucleophiles, while the sulfate anion can participate in ionic interactions. These interactions can influence the reactivity and stability of the compound in different environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tetraphenylphosphonium chloride
  • Tetraphenylphosphonium bromide
  • Tetraphenylphosphonium iodide

Uniqueness

Bis(tetraphenylphosphanium) sulfate is unique due to the presence of the sulfate anion, which imparts distinct chemical properties compared to other tetraphenylphosphonium salts

Eigenschaften

CAS-Nummer

23850-41-1

Molekularformel

C48H40O4P2S

Molekulargewicht

774.8 g/mol

IUPAC-Name

tetraphenylphosphanium;sulfate

InChI

InChI=1S/2C24H20P.H2O4S/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h2*1-20H;(H2,1,2,3,4)/q2*+1;/p-2

InChI-Schlüssel

DMAAYBXYFNPVEY-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.